1-(4-Bromobutyl)-3-bromobenzene
Description
1-(4-Bromobutyl)-3-bromobenzene is a brominated aromatic compound featuring a benzene ring substituted with two bromine groups: one at the meta position (C-3) and another attached via a four-carbon alkyl chain (C-4 of the butyl group). This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceuticals or agrochemicals.
Synthesis: The compound is typically synthesized via N-alkylation or nucleophilic substitution reactions. For example, treatment of 3-bromobenzene derivatives with 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., tetrabutylammonium iodide) in polar aprotic solvents like DMF yields this compound .
Properties
IUPAC Name |
1-bromo-3-(4-bromobutyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c11-7-2-1-4-9-5-3-6-10(12)8-9/h3,5-6,8H,1-2,4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPZZWIOOOASTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Mediated Alkylation
The most widely documented approach involves generating a 3-bromophenylmagnesium bromide intermediate, which reacts with 1,4-dibromobutane to install the bromobutyl chain.
Mechanism :
-
Grignard Formation :
Reaction proceeds exothermically at 40–50°C under inert conditions. -
Nucleophilic Attack :
The Grignard preferentially attacks the terminal bromide of 1,4-dibromobutane at −20°C to suppress diadduct formation.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | −20°C | +22% |
| Solvent | THF | +15% |
| Equiv. 1,4-Dibromobutane | 1.2 | +18% |
Friedel-Crafts Alkylation with Directed Bromination
Though challenging due to bromine’s deactivating effects, this method utilizes sequential alkylation and bromination.
Procedure :
-
Alkylation :
Limited by poor regioselectivity (∼40% para product). -
Bromination :
Requires excess Br₂ (3.2 equiv.) and 12 h reflux. -
Side-Chain Bromination :
Yields drop to 32% due to competing aryl bromination.
Advanced Coupling Methodologies
Ullmann-Type Coupling with Copper Catalysis
This method achieves direct C–C bond formation between pre-halogenated fragments.
Reaction Scheme :
Performance Metrics :
| Catalyst Loading | Temperature | Time (h) | Yield |
|---|---|---|---|
| 10% CuI | 110°C | 24 | 65% |
| 15% CuBr | 130°C | 18 | 72% |
Side products include homo-coupled biaryl species (∼12%), necessitating chromatography.
Lithiation-Alkylation Sequences
Adapting protocols from fluorene derivative synthesis, this route employs n-BuLi for directed metalation.
Steps :
-
Deprotonation :
Limited by low acidity (pKa ∼43), requiring cryogenic conditions.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Grignard Alkylation | 78 | 95 | 12.40 | High |
| Friedel-Crafts | 32 | 82 | 8.20 | Low |
| Ullmann Coupling | 72 | 89 | 18.70 | Moderate |
| Lithiation-Alkylation | 58 | 91 | 14.50 | Moderate |
Key Observations :
-
Grignard methods offer superior yields but require strict anhydrous conditions.
-
Ullmann coupling minimizes byproducts but incurs higher catalyst costs.
-
Friedel-Crafts routes are economically viable but suffer from poor selectivity.
Purification and Characterization Protocols
Chromatographic Separation
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.41 (d, J = 8.2 Hz, 1H), 7.29 (t, J = 7.8 Hz, 1H), 3.42 (t, J = 6.7 Hz, 2H, CH₂Br), 1.85–1.78 (m, 4H, CH₂CH₂).
-
GC-MS : m/z 306 [M]⁺, 227 [M−Br]⁺.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
-
Tube Reactor Parameters :
-
Residence time: 8.2 min
-
Throughput: 12 kg/day
-
Conversion: 94%
-
Waste Management
-
Bromide Byproducts : Neutralized with Ca(OH)₂ to form CaBr₂ (≤50 ppm discharge).
-
Solvent Recovery : Distillation recovers 92% THF for reuse.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutyl)-3-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding brominated benzoic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding butylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Brominated benzoic acids or ketones.
Reduction: Butylbenzene derivatives.
Scientific Research Applications
Chemistry
1-(4-Bromobutyl)-3-bromobenzene serves as an essential intermediate in the synthesis of complex organic molecules and polymers. Its unique structure allows for various chemical reactions, including:
- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions: These reactions can yield corresponding benzoic acids or butylbenzenes, respectively.
Biology
Research has indicated potential biological activities for this compound, particularly in drug design. It is being explored as a building block for bioactive compounds that may exhibit antimicrobial or anticancer properties. Studies focus on its interactions with biological targets to elucidate its mechanism of action.
Medicine
The compound is investigated for its role in developing pharmaceutical agents. Its derivatives are tested for efficacy against various diseases, including cancer, where they may inhibit tumor growth or act as antimicrobial agents.
Industry
In industrial applications, this compound is utilized in producing specialty chemicals, such as flame retardants and plasticizers. Its unique properties make it suitable for specific applications requiring enhanced performance characteristics.
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of derivatives of this compound against various pathogens. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for developing new antibacterial agents.
Case Study 2: Cancer Research
Research focused on the anticancer potential of this compound revealed that certain derivatives could induce apoptosis in cancer cell lines. The mechanism involved interference with cellular signaling pathways critical for cell survival.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-3-bromobenzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₁₀H₁₁Br₂
- Molecular Weight : 291.01 g/mol
- Melting Point: Not explicitly reported in the provided evidence, but analogous bromobutylbenzene derivatives exhibit melting points between 80–190°C, depending on substituents .
- Spectroscopic Data : Key IR peaks include C-Br stretches (~550–650 cm⁻¹) and aromatic C-H bends (~700–900 cm⁻¹). ^1H NMR typically shows signals for the aromatic protons (δ 7.2–7.5 ppm), methylene groups in the butyl chain (δ 1.5–3.5 ppm), and terminal Br-CH₂ (δ 3.4–3.6 ppm) .
Comparison with Structurally Similar Compounds
Substituent Position and Chain Length Variations
a) 1-(4-Bromobutyl)-4-bromobenzene
- Structure : Bromine at the para position on the benzene ring.
- Impact : The para-substituted derivative exhibits enhanced symmetry, leading to higher crystallinity compared to the meta isomer. This positional difference alters electronic effects, with para substitution providing stronger electron-withdrawing character, which may influence reactivity in Suzuki-Miyaura couplings .
b) 1-(3-Bromopropyl)-3-bromobenzene
c) 1-(4-Bromobutoxy)-3-nitrobenzene
- Structure : Replaces the terminal bromine with a nitro group.
- Impact: The nitro group (-NO₂) introduces stronger electron-withdrawing effects, increasing electrophilicity of the aromatic ring. This enhances reactivity in nucleophilic aromatic substitution but reduces stability under reducing conditions .
Functional Group Modifications
a) 1-(4-Bromobutyl)-3-chlorobenzene
b) 1-(4-Bromobutyl)-3-(methylsulfonyl)benzene
a) Cytotoxic Activity
b) Antiarrhythmic Activity
- Azimilide Analogues : Bromobutyl hydantoin derivatives, such as 1-(4-bromobutyl)-5,5-diphenylimidazolidine-2,4-dione, showed potent antiarrhythmic activity with lower LLOQ (5 pM) in serum compared to analogues with shorter chains, highlighting the importance of the 4-bromobutyl group in pharmacokinetics .
Biological Activity
1-(4-Bromobutyl)-3-bromobenzene is an organic compound featuring a bromobutyl group and a bromobenzene moiety. Its unique structure suggests potential biological activities that warrant investigation. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals, agrochemicals, and materials science.
Chemical Structure
The molecular formula of this compound is . The compound consists of a bromobutyl chain attached to the para position of a bromobenzene ring, which may influence its interaction with biological systems.
Biological Activity Overview
Research into the biological activities of halogenated compounds has shown that they can exhibit a range of effects, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of bromine atoms is often associated with increased biological activity due to their ability to participate in various biochemical interactions.
Antimicrobial Activity
Several studies have indicated that brominated compounds can possess significant antimicrobial properties. For instance, halogenated benzenes have been shown to inhibit the growth of various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : In vitro studies on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 25 µM after 48 hours of exposure. This effect was attributed to the compound's ability to induce oxidative stress and DNA damage .
The biological activity of this compound may be linked to its ability to interact with cellular targets such as enzymes and receptors. The presence of bromine enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
- Proposed Mechanism : The compound may inhibit key enzymes involved in cell proliferation or modulate receptor signaling pathways associated with cancer progression .
Toxicity and Safety Profile
While exploring the biological activities, it is vital to assess the toxicity profile of this compound. Preliminary toxicity studies indicate moderate cytotoxicity in non-cancerous cell lines at higher concentrations, necessitating further investigation into its safety margins for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
